Hexamidine diisethionate
Overview
Description
Hexamidine diisethionate is a water-soluble antimicrobial compound widely used in various industries, including cosmetics, pharmaceuticals, and personal care products. It is known for its potent antimicrobial properties, making it effective against a broad spectrum of bacteria, fungi, and yeasts. This compound is primarily used as an antiseptic and disinfectant, and it is particularly valued for its ability to improve skin health and barrier function .
Mechanism of Action
Target of Action
Hexamidine diisethionate primarily targets HTH-type transcriptional regulator QacR in organisms such as Staphylococcus aureus and Staphylococcus haemolyticus . This compound also exhibits significant microbiostatic and/or microbicidal action against a broad spectrum of bacteria, fungi, and yeasts .
Mode of Action
The exact mechanism of this compound’s biocidal action is unknown, but it is presumed to be similar to quaternary ammonium compounds. This involves binding to the negatively charged lipid membranes of pathogens . It effectively combats a broad spectrum of bacteria, fungi, and other microorganisms .
Biochemical Pathways
This compound has been found to possess inhibitory activity on serine proteases associated with skin inflammation, which could potentially attenuate the skin aging process . It also affects lipid processing enzymes, potentially reversing cellular processes typical of aged skin .
Pharmacokinetics
It is known that the compound exhibits good solubility, stability, and compatibility with human skin . This suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.
Result of Action
This compound has antimicrobial and anti-inflammatory properties, making it suitable for skincare products . It has been found to improve the barrier function of the skin, potentially reducing signs of aging and promoting overall skin health . It also helps cleanse the skin or prevent odor by inhibiting the growth of or destroying microorganisms .
Action Environment
The antimicrobial effects of this compound vary according to several factors, including the concentration and duration of contact with the antimicrobial agent, the number of microorganisms, the nature and virulence of the germs, and the properties and characteristics of the formula . It is also important to handle this compound in a well-ventilated place and avoid contact with skin and eyes .
Biochemical Analysis
Biochemical Properties
Hexamidine diisethionate plays a significant role in biochemical reactions due to its antimicrobial properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit serine proteases associated with skin inflammation . This inhibition can potentially attenuate the skin aging process by reversing cellular processes typical of aged skin . Additionally, this compound exhibits microbiostatic and microbicidal action against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and yeasts .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to improve the barrier function of the skin, potentially reducing signs of aging and promoting overall skin health . The compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to reverse abnormal lipid biosynthesis linked to skin aging . Furthermore, this compound’s antimicrobial properties are due to its ability to bind to and disrupt the structure of the cell membrane of microorganisms, leading to leakage of the cell’s contents and ultimately their death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the negatively charged lipid membranes of pathogens, disrupting their metabolism and eventually killing them . This mechanism is similar to that of quaternary ammonium compounds . Additionally, this compound has been found to inhibit serine proteases, which are enzymes associated with skin inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under typical storage conditions, remaining effective even in the presence of light and heat . There have been reported cases of allergic contact dermatitis associated with hexamidine, although sensitization is not common . Long-term effects on cellular function observed in in vitro or in vivo studies include improved barrier properties of the stratum corneum and reduced skin inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, it serves as an effective antiseptic, eliminating harmful microorganisms on the skin’s surface . At high doses, it can exhibit toxic or adverse effects. For instance, oral LD50 values in mice range from 710 to 2500 mg/kg, indicating potential toxicity at high doses . Intraperitoneal toxicity values have also been reported for mice and rats .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in skin homeostasis . The compound’s antimicrobial properties are due to its ability to disrupt the lipid membranes of pathogens, leading to their death . Additionally, this compound has been found to inhibit serine proteases, which are involved in skin inflammation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It binds to transporters and binding proteins that facilitate its localization and accumulation in specific compartments . The compound’s distribution is influenced by its solubility and stability in different solvents and binary solvent systems .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is primarily localized in the lipid membranes of pathogens, where it exerts its antimicrobial effects . Additionally, this compound has been found to enhance the barrier properties of the stratum corneum, the outermost layer of the skin . This localization is directed by targeting signals and post-translational modifications that guide the compound to specific compartments or organelles .
Preparation Methods
The synthesis of hexamidine diisethionate involves several steps:
Synthesis of Alkyl Diphenyl Ether: This step involves the reaction of appropriate alkyl halides with diphenyl ether under controlled conditions.
Synthesis of Hexamidine: The intermediate product from the first step undergoes further reactions to form hexamidine.
Synthesis of this compound: Finally, hexamidine is reacted with isethionic acid to produce this compound.
Industrial production methods focus on optimizing reaction conditions to increase yield and reduce reaction time. Proper selection of alkalis and solvents is crucial to achieve high efficiency and purity .
Chemical Reactions Analysis
Hexamidine diisethionate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Hexamidine diisethionate has a wide range of scientific research applications:
Chemistry: It is used as a preservative in various chemical formulations due to its antimicrobial properties.
Biology: It is used in biological studies to investigate its effects on microbial growth and skin health.
Medicine: It is used in topical preparations to treat dermatomycoses and superficial bacterial infections. .
Comparison with Similar Compounds
Hexamidine diisethionate is often compared with other similar compounds, such as:
Hexamidine Dihydrochloride: This compound is less water-soluble than this compound but has similar antimicrobial properties.
Propamidine: A shorter congener of hexamidine, propamidine is also used as an antiseptic and preservative in pharmaceuticals and cosmetics.
This compound is unique due to its high water solubility and broad-spectrum antimicrobial activity, making it particularly suitable for use in aqueous formulations .
Properties
CAS No. |
659-40-5 |
---|---|
Molecular Formula |
C22H32N4O6S |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
4-[6-(4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid |
InChI |
InChI=1S/C20H26N4O2.C2H6O4S/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24;3-1-2-7(4,5)6/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24);3H,1-2H2,(H,4,5,6) |
InChI Key |
SUXLANSZRSDYOX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O |
659-40-5 | |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
1,6-di(para-amidinophenoxy)hexane 1,6-di-(4-amidinophenoxy)hexane Désomédine hexamidine hexamidine dihydrochloride hexamidine diisethionate hexamidine isethionate Hexaseptine Hexomédine Hexomedin Hexomedin N Hexomedine Laryngomedin N Ophtamedine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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